molecular formula C15H10F2O4 B6408867 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261913-02-3

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408867
CAS No.: 1261913-02-3
M. Wt: 292.23 g/mol
InChI Key: WXOAAFAZSLMFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4 and a molecular weight of 292.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.

    Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate or dimethyl carbonate in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the fluorinated aromatic ring with the methoxycarbonylated intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The methoxycarbonyl group contributes to the compound’s stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

Uniqueness

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOAAFAZSLMFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691559
Record name 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-02-3
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-difluoro-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.